3-[1-[(2,2-Dimethyloxan-4-yl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one
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Overview
Description
3-[1-[(2,2-Dimethyloxan-4-yl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a dimethyloxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2,2-Dimethyloxan-4-yl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic conditions.
Introduction of the Dimethyloxane Moiety: The dimethyloxane group can be introduced via an alkylation reaction using 2,2-dimethyloxane-4-methanol and a suitable leaving group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound under basic conditions.
Final Coupling: The final step involves coupling the piperidine and pyrrolidine intermediates using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2,2-Dimethyloxan-4-yl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
3-[1-[(2,2-Dimethyloxan-4-yl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine and pyrrolidine rings.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-[(2,2-Dimethyloxan-4-yl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as neurotransmitter receptors or enzymes. The piperidine and pyrrolidine rings can mimic natural substrates or inhibitors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share the piperidine ring structure.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-2-amine share the pyrrolidine ring structure.
Uniqueness
3-[1-[(2,2-Dimethyloxan-4-yl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one is unique due to the combination of the piperidine, pyrrolidine, and dimethyloxane moieties in a single molecule. This unique structure provides distinct chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
3-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O2/c1-20(2)15-18(9-14-24-20)16-21-12-7-17(8-13-21)5-6-19(23)22-10-3-4-11-22/h17-18H,3-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSDCYQAYNMMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CN2CCC(CC2)CCC(=O)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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